Propargyl-PEG4-methylamine
Overview
Description
Propargyl-PEG4-methylamine is a polyethylene glycol (PEG) derivative containing a propargyl group and a methylamine group. This compound is widely used in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield a stable triazole linkage .
Mechanism of Action
Target of Action
Propargyl-PEG4-methylamine is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The compound contains an Alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction forms a stable triazole linkage, allowing the compound to bind to its targets .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . By recruiting an E3 ubiquitin ligase to a target protein, PROTACs can selectively degrade target proteins . This can disrupt the normal function of these proteins and lead to various downstream effects, depending on the specific target protein involved.
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility in aqueous media
Result of Action
The primary result of the action of this compound is the degradation of target proteins . This can lead to a variety of molecular and cellular effects, depending on the specific proteins targeted. For example, if the target protein is involved in cell growth, its degradation could potentially slow down or stop the growth of cells.
Biochemical Analysis
Biochemical Properties
Propargyl-PEG4-methylamine plays a significant role in biochemical reactions, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras). It acts as a linker that connects two different ligands, one for an E3 ubiquitin ligase and the other for the target protein. This compound is involved in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions, forming stable triazole linkages with azide-bearing biomolecules . The methylamine group of this compound interacts with carboxylic acids, activated NHS esters, and carbonyls, facilitating various biochemical modifications .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By forming stable linkages with target proteins, it can modulate protein function and stability, leading to changes in cell signaling and gene expression. This compound can also affect cellular metabolism by interacting with metabolic enzymes and altering their activity .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable triazole linkages with azide-bearing biomolecules through copper-catalyzed azide-alkyne cycloaddition. This reaction allows this compound to act as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins via the ubiquitin-proteasome system. Additionally, the methylamine group of this compound can react with carboxylic acids, activated NHS esters, and carbonyls, leading to various biochemical modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under recommended storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have shown that this compound can maintain its activity over extended periods, although degradation products may influence its efficacy .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively modulate target protein function without causing significant toxicity. At higher doses, this compound may exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical modifications. The compound can affect metabolic flux and metabolite levels by modulating the activity of metabolic enzymes. These interactions can lead to changes in cellular metabolism and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function. The hydrophilic PEG spacer of this compound enhances its solubility and distribution in aqueous media .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the efficacy of this compound in modulating target protein function and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Propargyl-PEG4-methylamine can be synthesized through a multi-step process involving the functionalization of PEG with propargyl and methylamine groups. One common method involves the reaction of PEG with propargyl bromide in the presence of a base to introduce the propargyl group. The resulting product is then reacted with methylamine to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors to ensure efficient heat and mass transfer .
Chemical Reactions Analysis
Types of Reactions: Propargyl-PEG4-methylamine undergoes various chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction forms a stable triazole linkage when the propargyl group reacts with azide-bearing compounds
Substitution Reactions: The methylamine group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes).
Common Reagents and Conditions:
CuAAC Reaction: Copper sulfate and sodium ascorbate are commonly used as catalysts in aqueous media.
Substitution Reactions: Reagents such as carboxylic acids, NHS esters, and carbonyl compounds are used under mild conditions.
Major Products:
Triazole Linkages: Formed from CuAAC reactions.
Amide Bonds: Formed from reactions with carboxylic acids and NHS esters.
Scientific Research Applications
Propargyl-PEG4-methylamine has a wide range of applications in scientific research, including:
Biology: Employed in bioconjugation techniques to attach biomolecules for studying biological processes.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and polymers with specific functional properties.
Comparison with Similar Compounds
Propargyl-PEG4-amine: Similar to Propargyl-PEG4-methylamine but lacks the methyl group, making it less reactive in certain substitution reactions.
Propargyl-PEG4-carboxylic acid: Contains a carboxylic acid group instead of a methylamine group, offering different reactivity and applications.
Uniqueness: this compound is unique due to its dual functional groups, which provide versatility in chemical reactions and bioconjugation techniques. The presence of both propargyl and methylamine groups allows for a broader range of applications compared to similar compounds .
Properties
IUPAC Name |
N-methyl-2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-3-5-14-7-9-16-11-12-17-10-8-15-6-4-13-2/h1,13H,4-12H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXPKKWHNGLMCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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